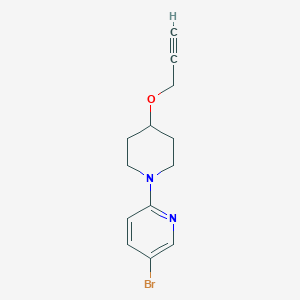![molecular formula C14H17N3O2 B6897714 1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6897714.png)
1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring via a methanone bridge. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The benzimidazole ring is known for its biological activity, making this compound a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative and a halogenated benzimidazole intermediate.
Methoxymethylation: The final step involves the methoxymethylation of the pyrrolidine ring, which can be achieved using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles in the presence of a base.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities and biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and N-methylpyrrolidine are structurally related and exhibit similar chemical reactivity.
Uniqueness: 1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone is unique due to the combination of the benzimidazole and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-9-10-6-7-17(8-10)14(18)13-15-11-4-2-3-5-12(11)16-13/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEFUQKPQLOEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-chloro-5-(methylsulfanylmethyl)phenyl]acetamide](/img/structure/B6897633.png)



![2-Bicyclo[2.2.1]heptanyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6897670.png)
![7-[1-(4-fluorophenyl)propyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B6897677.png)
![5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B6897683.png)
![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B6897684.png)
![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6897696.png)

![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2,4-triazole](/img/structure/B6897704.png)



